molecular formula C12H18N2O2 B15261758 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

Cat. No.: B15261758
M. Wt: 222.28 g/mol
InChI Key: ZUUKEFVTGXKYLR-UHFFFAOYSA-N
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Description

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexanol moiety. One common method involves the reaction of a cyclopropyl-substituted amidoxime with a suitable cyclohexanone derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
  • 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine

Uniqueness

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is unique due to its specific structural features, such as the cyclohexanol moiety attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O2/c15-12(6-2-1-3-7-12)8-10-13-11(14-16-10)9-4-5-9/h9,15H,1-8H2

InChI Key

ZUUKEFVTGXKYLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=NC(=NO2)C3CC3)O

Origin of Product

United States

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